Cytotoxicity Against Human Tumor Cell Lines: Doxorubicin vs. Daunorubicin
Doxorubicin demonstrates significantly higher in vitro cytotoxic potency compared to its close structural analog, daunorubicin, in a human lung adenocarcinoma cell line (A549). At an IC50 of 1.47 µM for doxorubicin versus 1.28 µM for daunorubicin, the difference is marginal, but doxorubicin shows a substantially lower IC50 (0.401 µM) compared to daunorubicin (0.410 µM) in the HepG2 hepatocellular carcinoma cell line [1]. A separate study using SK-BR-3 breast adenocarcinoma cells reported IC50 values of 9.1 ng/mL for doxorubicin and 5.9 ng/mL for daunorubicin [2]. These data confirm that in vitro potency varies by cell line and that doxorubicin is not universally interchangeable with daunorubicin.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Doxorubicin: 1.47 µM (A549), 0.401 µM (HepG2); 9.1 ng/mL (SK-BR-3) |
| Comparator Or Baseline | Daunorubicin: 1.28 µM (A549), 0.410 µM (HepG2); 5.9 ng/mL (SK-BR-3) |
| Quantified Difference | Doxorubicin vs. Daunorubicin: A549 IC50 difference of 0.19 µM (14.8% higher); HepG2 IC50 difference of 0.009 µM (2.2% lower); SK-BR-3 IC50 difference of 3.2 ng/mL (54% higher) |
| Conditions | A549 (human lung adenocarcinoma), HepG2 (human hepatocellular carcinoma), SK-BR-3 (human breast adenocarcinoma) cell lines |
Why This Matters
Selection of doxorubicin over daunorubicin should be driven by tumor-type specific potency data, not class assumptions.
- [1] Nature. Table 2: Cytotoxic activity of 1, doxorubicin and daunorubicin against selected human tumor cell lines. J Antibiot. 2016. View Source
- [2] Scilit. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types. View Source
